molecular formula C10H18N2O4 B2689705 Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate CAS No. 901335-46-4

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate

Cat. No. B2689705
CAS RN: 901335-46-4
M. Wt: 230.264
InChI Key: IJAWYSBPIWSUSN-UHFFFAOYSA-N
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Description

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a piperidine derivative that is commonly used as a building block in the synthesis of various biologically active compounds.

Scientific Research Applications

Role in Drug Design

Piperidines, including Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate, is an important task of modern organic chemistry .

Biological Evaluation of Potential Drugs

Piperidines, including Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate, are involved in the discovery and biological evaluation of potential drugs .

Synthesis of Novel Heterocyclic Amino Acids

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate can be used in the synthesis of novel heterocyclic amino acids . These amino acids can serve as achiral and chiral building blocks .

Inhibitors of Neuronal and Glial γ-Aminobutyric Acid (GABA) Uptake

Piperidine-containing compounds, such as Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate, can act as potent inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake .

Agonists of Ionotropic Glutamate Receptors

Piperidine-containing compounds can act as agonists of both the N-methyl-D-aspartate (NMDA) and non-NMDA ionotropic glutamate receptors .

Reactant for C-2 Arylation of Piperidines

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate can be used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .

properties

IUPAC Name

methyl 4-[(methoxycarbonylamino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-15-9(13)11-7-8-3-5-12(6-4-8)10(14)16-2/h8H,3-7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAWYSBPIWSUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate

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